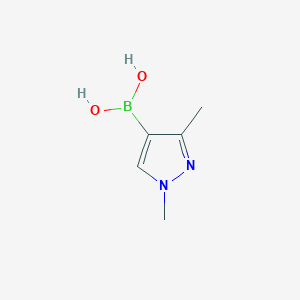

1,3-Dimethylpyrazole-4-boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(1,3-dimethylpyrazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BN2O2/c1-4-5(6(9)10)3-8(2)7-4/h3,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUMSPVHWLBEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681757 | |

| Record name | (1,3-Dimethyl-1H-pyrazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146616-03-6 | |

| Record name | (1,3-Dimethyl-1H-pyrazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dimethylpyrazole-4-boronic Acid

Introduction: The Strategic Importance of Pyrazole Boronic Acids in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] Its unique electronic properties and metabolic stability have led to its incorporation into a multitude of biologically active molecules, including kinase inhibitors for cancer therapy.[1][2] The functionalization of this valuable heterocycle is therefore a critical endeavor for medicinal and materials chemists. Among the various synthetic handles that can be appended to the pyrazole core, the boronic acid group is of paramount importance.[3] This moiety is a key participant in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[4][5]

This guide provides a comprehensive overview of the synthesis and characterization of a specific, yet highly valuable, building block: 1,3-Dimethylpyrazole-4-boronic acid. This compound serves as a crucial intermediate for the synthesis of more complex molecular architectures.[6] We will delve into the practical aspects of its preparation, from the selection of starting materials to the nuances of purification, and detail the analytical techniques required to verify its identity and purity. This document is intended for researchers, scientists, and drug development professionals seeking a thorough and practical understanding of this important chemical entity.

Synthetic Strategy: A Reliable Pathway to 1,3-Dimethylpyrazole-4-boronic Acid

The synthesis of 1,3-Dimethylpyrazole-4-boronic acid is most effectively achieved through a multi-step process that begins with the construction of the pyrazole ring, followed by a regioselective borylation reaction. The direct synthesis of the boronic acid can be challenging due to its propensity for dehydration to form boroxines. Therefore, a common and highly effective strategy involves the synthesis of the corresponding pinacol ester, which is a stable, crystalline solid that can be easily purified and stored.[7] The pinacol ester can then be deprotected to yield the desired boronic acid immediately before its use in subsequent reactions.

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of 1,3-Dimethylpyrazole-4-boronic acid pinacol ester.

Caption: Synthetic pathway to 1,3-Dimethylpyrazole-4-boronic acid pinacol ester.

Experimental Protocol: Synthesis of 1,3-Dimethylpyrazole-4-boronic acid pinacol ester

This protocol is a composite of established methods for pyrazole synthesis and subsequent borylation.[7][8][9][10]

Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).[10]

-

Condensation: Heat the reaction mixture at 140-150 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Removal of Volatiles: After the reaction is complete, cool the mixture and remove the volatile by-products by distillation under reduced pressure.

-

Cyclization: To the crude intermediate, cautiously add a 40% aqueous solution of methylhydrazine (1.1 eq) while maintaining the temperature below 30 °C with an ice bath.

-

Reaction Completion and Work-up: Stir the mixture at room temperature for 1 hour. Add water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid

-

Saponification: Dissolve the ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water. Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Acidification: After cooling, acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3, which will precipitate the carboxylic acid.

-

Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.[10]

Step 3: Synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazole

-

Decarboxylative Bromination: In a suitable solvent such as acetonitrile, dissolve the 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq). Add N-bromosuccinimide (NBS) (1.1 eq).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: After cooling, quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

Step 4: Miyaura Borylation to 1,3-Dimethylpyrazole-4-boronic acid pinacol ester

-

Reaction Setup: To a solution of 4-bromo-1,3-dimethyl-1H-pyrazole (1.0 eq) in a solvent such as dioxane or toluene, add bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (3.0 eq).[7][9]

-

Inert Atmosphere: De-gas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Reaction: Heat the mixture at 80-100 °C for 12-24 hours under an inert atmosphere.

-

Work-up: After cooling, filter the reaction mixture through a pad of Celite and wash with an organic solvent. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure 1,3-dimethyl-1H-pyrazole-4-boronic acid pinacol ester.[11]

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized 1,3-Dimethylpyrazole-4-boronic acid or its pinacol ester.

Visualizing the Characterization Workflow

This diagram outlines the standard analytical procedures for verifying the final product.

Caption: A typical workflow for the characterization of the synthesized product.

Detailed Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides crucial information about the structure of the molecule. For 1,3-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester, the expected signals include singlets for the two methyl groups on the pyrazole ring, a singlet for the pyrazole ring proton, and a singlet for the twelve equivalent protons of the pinacol group.[12]

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.

-

¹¹B NMR: Boron-11 NMR is a definitive technique to characterize boron-containing compounds. A single peak in the ¹¹B NMR spectrum is indicative of the boronic acid or its ester.[13][14]

| ¹H NMR Data for 1,3-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~7.5 | s |

| ~3.8 | s |

| ~2.4 | s |

| ~1.3 | s |

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound. Techniques like Electrospray Ionization (ESI) can be employed to obtain the mass-to-charge ratio (m/z) of the molecular ion, confirming the elemental composition.

3. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the final product. A reversed-phase HPLC method can be developed to separate the desired product from any starting materials, by-products, or impurities.[15] The area under the peak corresponding to the product can be used to quantify its purity.

| Illustrative HPLC Method | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

4. Melting Point

The melting point of a crystalline solid is a good indicator of its purity. A sharp melting point range suggests a pure compound. For 1,3-Dimethylpyrazole-4-boronic acid pinacol ester, the reported melting point is in the range of 70-76 °C.[16]

Conclusion and Future Perspectives

This guide has outlined a robust and reliable methodology for the synthesis and characterization of 1,3-Dimethylpyrazole-4-boronic acid, a key building block in modern chemical synthesis. The provided protocols, rooted in established chemical principles, offer a clear path for researchers to obtain this valuable compound in high purity. The versatility of the pyrazole boronic acid scaffold in Suzuki-Miyaura cross-coupling reactions ensures its continued importance in the development of novel pharmaceuticals and advanced materials.[17][18] As the demand for more complex and diverse molecular architectures grows, the efficient synthesis of such fundamental building blocks will remain a cornerstone of chemical innovation.

References

- The Role of Pyrazole Boronic Acids in Modern Drug Discovery.

- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing).

- The Suzuki−Miyaura Cross−Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism - ACS Publications.

- The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing.

- Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach.

-

Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... - ResearchGate. Available from: [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available from: [Link]

- Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents.

-

1,3-Dimethyl-1H-pyrazole-4-boronic acid,pinacol ester. Available from: [Link]

- CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents.

-

1,3-Dimethylpyrazole-4-boronic Acid: Your Reliable Chemical Intermediate Supplier in China - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

- CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents.

- Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents.

-

Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - NIH. Available from: [Link]

-

Reagents and conditions: (a) boronic acid or boronic acid pinacol... - ResearchGate. Available from: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available from: [Link]

-

How to purify boronic acids/boronate esters? - ResearchGate. Available from: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. Available from: [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Available from: [Link]

-

1,3-Dimethyl-1H-pyrazole-4-boronic acid,pinacol ester CAS 1046832-21-6. Available from: [Link]

-

Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1) - ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 8. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]

- 9. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]

- 10. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. 1,3-Dimethyl-1H-pyrazole-4-boronic acid,pinacol ester(1046832-21-6) 1H NMR [m.chemicalbook.com]

- 13. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. 1,3-Dimethylpyrazole-4-boronic acid pinacol ester 97 1046832-21-6 [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,3-Dimethylpyrazole-4-boronic Acid: A Strategic Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its consistent presence in a multitude of pharmacologically active agents.[1] Its unique electronic properties, metabolic stability, and ability to participate in crucial hydrogen bonding interactions have cemented its role in the development of groundbreaking therapeutics. Within this important class of heterocycles, functionalized pyrazoles that can be readily incorporated into complex molecular architectures are of paramount importance. 1,3-Dimethylpyrazole-4-boronic acid (CAS: 1146616-03-6) and its derivatives have emerged as powerful and versatile building blocks, enabling chemists to forge new carbon-carbon bonds with precision and efficiency, thereby accelerating the discovery of novel drug candidates.[2]

This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of 1,3-Dimethylpyrazole-4-boronic acid, from its synthesis and physicochemical properties to its strategic application in the synthesis of complex pharmaceutical intermediates, with a particular focus on its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis. The key properties of 1,3-Dimethylpyrazole-4-boronic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1146616-03-6 | [3] |

| Molecular Formula | C₅H₉BN₂O₂ | [3] |

| Molecular Weight | 139.95 g/mol | [3] |

| Appearance | Solid | [4] |

| Purity | Typically ≥97% | [2] |

| Synonyms | (1,3-dimethyl-1H-pyrazol-4-yl)boronic acid | [3] |

Stability and Storage

Boronic acids, while more stable than many other organometallic reagents, require careful handling to ensure their integrity.[5] The primary degradation pathway for boronic acids is protodeboronation, which can be influenced by moisture, pH, and temperature. For long-term storage, it is recommended to keep 1,3-Dimethylpyrazole-4-boronic acid in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Storing under an inert atmosphere, such as nitrogen or argon, can further mitigate degradation.

For many applications, the pinacol ester of 1,3-Dimethylpyrazole-4-boronic acid (CAS: 1046832-21-6) is utilized. Boronic esters generally exhibit enhanced stability compared to their corresponding acids, making them easier to handle and purify.[7]

| Property (Pinacol Ester) | Value | Source(s) |

| CAS Number | 1046832-21-6 | [8] |

| Molecular Formula | C₁₁H₁₉BN₂O₂ | [4] |

| Molecular Weight | 222.09 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 73.0 to 77.0 °C | [4] |

Safety and Handling

As with all chemical reagents, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 1,3-Dimethylpyrazole-4-boronic acid and its derivatives. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water.[9] For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[2][9]

Synthesis of 1,3-Dimethylpyrazole-4-boronic Acid and its Pinacol Ester

The reliable synthesis of 1,3-Dimethylpyrazole-4-boronic acid and its pinacol ester is crucial for its application in drug discovery programs. While several methods exist for the synthesis of boronic acids, a common and scalable approach involves the lithiation of a halogenated pyrazole precursor followed by quenching with a borate ester.[5][10]

A detailed, step-by-step protocol for the synthesis of 1,3-Dimethylpyrazole-4-boronic acid pinacol ester is outlined in the workflow below, adapted from patented procedures.[11] This method starts from the readily available 1,3-dimethyl-4-bromopyrazole.

Caption: A generalized workflow for the synthesis of 1,3-Dimethylpyrazole-4-boronic acid pinacol ester.

Detailed Experimental Protocol (Pinacol Ester Synthesis)

-

Step 1: Reaction Setup

-

In a four-necked flask under an inert atmosphere, charge 1,3-dimethyl-4-bromopyrazole (1.0 eq), tetrahydrofuran (THF), and trimethyl borate (1.2 eq).[11]

-

-

Step 2: Lithiation

-

Cool the reaction mixture to between -70°C and -80°C.

-

Slowly add n-hexyllithium (1.3 eq) dropwise, maintaining the low temperature.[11]

-

-

Step 3: Borylation and Esterification

-

Step 4: Workup and Isolation

-

Quench the reaction by the addition of water.

-

Cool the mixture and add glacial acetic acid, followed by solid sodium carbonate to adjust the pH to ~7.[11]

-

Extract the product with a suitable organic solvent, wash the combined organic layers, dry, and concentrate under reduced pressure.

-

The crude product can be further purified by trituration or recrystallization to yield the desired 1,3-dimethylpyrazole-4-boronic acid pinacol ester.[11]

-

The Suzuki-Miyaura Coupling: A Gateway to Molecular Complexity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[3] This palladium-catalyzed reaction is widely lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[12]

1,3-Dimethylpyrazole-4-boronic acid is an excellent coupling partner in Suzuki-Miyaura reactions, allowing for the direct installation of the 1,3-dimethylpyrazole moiety onto various aromatic and heteroaromatic systems. This is of particular interest in drug discovery, where the pyrazole ring is a key pharmacophore in many therapeutic agents, including kinase inhibitors.[13]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in Experimental Choices for Suzuki-Miyaura Coupling

-

Choice of Catalyst: The selection of the palladium catalyst and the associated ligand is critical for a successful coupling reaction. For heteroaryl boronic acids like 1,3-dimethylpyrazole-4-boronic acid, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often employed to facilitate the oxidative addition and reductive elimination steps.[12][14]

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[3] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield, particularly with challenging substrates.[12]

-

Solvent System: The reaction is typically carried out in a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

A Self-Validating Protocol for Suzuki-Miyaura Coupling

The following protocol is a representative example of a Suzuki-Miyaura coupling reaction using a pyrazole boronic acid derivative.

-

Step 1: Reagent Preparation

-

In a reaction vessel, combine the aryl or heteroaryl halide (1.0 eq), 1,3-dimethylpyrazole-4-boronic acid or its pinacol ester (1.1-1.5 eq), and the base (2.0-3.0 eq).[15]

-

-

Step 2: Catalyst Addition

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the solvent system (e.g., 4:1 dioxane:water).[15]

-

-

Step 3: Reaction Execution

-

Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Heat the reaction to the desired temperature (typically 80-100°C) and monitor its progress by TLC or LC-MS.[15]

-

-

Step 4: Workup and Purification

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product is then purified by column chromatography to yield the desired coupled product.

-

Applications in Drug Discovery: A Case Study Perspective

The pyrazole boronic acid scaffold is a key component in the synthesis of numerous targeted therapies, particularly in the realm of kinase inhibitors. For instance, the closely related 4-pyrazoleboronic acid pinacol ester is a crucial intermediate in the synthesis of Baricitinib, an FDA-approved Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis.[6][16][17] This underscores the industrial relevance and strategic importance of this class of building blocks.

While a specific, publicly disclosed drug synthesized from 1,3-dimethylpyrazole-4-boronic acid is not readily identifiable, its utility is evident in the broader context of kinase inhibitor research. For example, various pyrazole-containing compounds have been investigated as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a promising target in oncology.[13] The synthesis of analogs of the CDK9 inhibitor CAN508 has been accomplished using Suzuki-Miyaura coupling of a substituted pyrazole, demonstrating the applicability of this methodology in the field.[14] The 1,3-dimethyl substitution pattern offers a unique vector for exploring structure-activity relationships (SAR) in such inhibitor designs.

Conclusion

1,3-Dimethylpyrazole-4-boronic acid and its pinacol ester are invaluable reagents for the modern medicinal chemist. Their robust synthesis, predictable reactivity in Suzuki-Miyaura cross-coupling reactions, and the inherent pharmacological relevance of the 1,3-dimethylpyrazole scaffold make them strategic assets in the design and synthesis of novel therapeutics. This guide has provided a comprehensive technical overview, from fundamental properties and handling to detailed synthetic protocols and applications, to empower researchers and drug development professionals in their quest for the next generation of innovative medicines.

References

-

Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester. Google Patents.

-

Method for preparing baricitinib. Google Patents.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.

-

Baricitinib intermediate and preparation method thereof, and method for.... Google Patents.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.

-

Preparation method of 4-pyrazole boronic acid pinacol ester. Google Patents.

-

1,3-Dimethylpyrazole-4-boronic Acid: Your Reliable Chemical Intermediate Supplier in China. NINGBO INNO PHARMCHEM CO.,LTD.

-

Method for preparing Baricitinib. Google Patents.

-

Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.

-

4-Pyrazoleboronic Acid Pinacol Ester For Baricitinib CAS 269410-08-4. Volsen Chem.

-

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester-d3-SDS. MedChemExpress.

-

SAFETY DATA SHEET. Fisher Scientific.

-

CDK9 inhibitors in cancer research. PubMed Central.

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH).

-

Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... ResearchGate.

-

Synthesis method of pyrazole-4-boronic acid pinacol ester. Google Patents.

-

1,3-Dimethyl-1H-pyrazole-4-boronic acid,pinacol ester. ChemicalBook.

-

Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).

-

Some examples of pyrazole based commercial drugs and bioactive molecules. ResearchGate.

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central.

-

Suzuki Coupling. Organic Chemistry Portal.

-

1,3-Dimethyl-1H-Pyrazole-4-Boronic Acid,Pinacol Ester 1046832-21-6. Echemi.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. CAS 1146616-03-6 | 1,3-Dimethylpyrazole-4-boronic acid - Synblock [synblock.com]

- 4. echemi.com [echemi.com]

- 5. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN105294699A - Method for preparing baricitinib - Google Patents [patents.google.com]

- 7. Design, synthesis, and activity evaluation of selective CDK9 inhibitors containing indazole fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,3-Dimethyl-1H-pyrazole-4-boronic acid,pinacol ester(1046832-21-6) 1H NMR [m.chemicalbook.com]

- 9. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Pyrazoleboronic Acid Pinacol Ester For Baricitinib CAS 269410-08-4 China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. fishersci.fi [fishersci.fi]

- 16. CN105541891A - Baricitinib intermediate and preparation method thereof, and method for preparing baricitinib from intermediate - Google Patents [patents.google.com]

- 17. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]

1,3-Dimethylpyrazole-4-boronic acid molecular weight and formula

An In-Depth Technical Guide to 1,3-Dimethylpyrazole-4-boronic Acid

Abstract

This guide provides a comprehensive technical overview of 1,3-Dimethylpyrazole-4-boronic acid (CAS No: 1146616-03-6), a heterocyclic organoboron compound of significant interest to the pharmaceutical and chemical synthesis industries. We will explore its fundamental physicochemical properties, outline established synthetic pathways, and detail its critical applications as a versatile building block in modern drug discovery and organic chemistry. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its utilization, particularly in cross-coupling reactions, and providing exemplary protocols to guide experimental design.

Introduction: The Convergence of Pyrazoles and Boronic Acids

1,3-Dimethylpyrazole-4-boronic acid belongs to a highly valuable class of chemical reagents that combines two key structural motifs: the pyrazole ring and the boronic acid functional group. Pyrazoles are five-membered heterocyclic scaffolds prevalent in a vast number of approved pharmaceutical agents, prized for their metabolic stability and diverse biological activities. Boronic acids, and their corresponding esters, are indispensable tools in synthetic organic chemistry, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2]

The unique combination of these two moieties in a single molecule makes 1,3-Dimethylpyrazole-4-boronic acid a powerful intermediate for constructing complex molecular architectures.[3] Its strategic placement of the boronic acid group at the 4-position of the dimethylated pyrazole ring allows for precise and predictable incorporation of this heterocycle into target molecules, facilitating the exploration of new chemical space in drug discovery programs.[3]

Physicochemical and Structural Data

The fundamental properties of 1,3-Dimethylpyrazole-4-boronic acid are summarized below. Accurate identification through its unique CAS number is critical for procurement and regulatory compliance.

| Property | Data | Source(s) |

| Chemical Name | 1,3-Dimethylpyrazole-4-boronic acid | [4] |

| Synonyms | (1,3-dimethyl-1H-pyrazol-4-yl)boronic acid | [4][5] |

| CAS Number | 1146616-03-6 | [4][5][6] |

| Molecular Formula | C₅H₉BN₂O₂ | [4][5][6] |

| Molecular Weight | 139.95 g/mol | [4][5] |

| MDL Number | MFCD18250638 | [4][5] |

| Appearance | Solid | [5] |

| Purity | Typically ≥95-97% | [3][5] |

| Canonical SMILES | B(C1=CN(N=C1C)C)(O)O | [6] |

| InChI Key | SWUMSPVHWLBEHP-UHFFFAOYSA-N | [5] |

Synthesis Pathway: From Halogenated Precursors

The synthesis of pyrazole-4-boronic acids and their pinacol esters typically proceeds via a palladium-catalyzed borylation reaction. This well-established methodology involves the coupling of a halogenated pyrazole precursor with a diboron reagent.

The general workflow is as follows: A 4-halo-1,3-dimethylpyrazole (e.g., 4-iodo- or 4-bromo-1,3-dimethylpyrazole) is reacted with a diboron species, most commonly bis(pinacolato)diboron, in the presence of a palladium catalyst and a suitable base.[7] The choice of catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is critical as it facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. A weak base, like potassium acetate or potassium carbonate, is required to activate the diboron reagent.[7] This reaction first yields the more stable pinacol ester derivative, which can then be deprotected under appropriate conditions to yield the free boronic acid.

Core Applications in Drug Discovery and Organic Synthesis

The primary utility of 1,3-Dimethylpyrazole-4-boronic acid lies in its function as a molecular building block.[3] Its pre-functionalized structure allows for its direct incorporation into larger, more complex molecules, saving synthetic steps and enabling the rapid generation of compound libraries for screening.

Suzuki-Miyaura Cross-Coupling

This is the cornerstone application. The boronic acid serves as the organoboron nucleophile, which couples with a wide variety of aryl or heteroaryl halides (or triflates) under palladium catalysis. This reaction forms a new carbon-carbon bond, reliably linking the dimethylpyrazole moiety to another aromatic system. This is a foundational strategy for building the core structures of many modern kinase inhibitors and other targeted therapeutics.

Role in Medicinal Chemistry

Boronic acids are recognized as important pharmacophores and are present in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade).[1][2][8] While 1,3-Dimethylpyrazole-4-boronic acid is primarily used as a synthetic intermediate, its structural motifs are highly relevant. The pyrazole ring can engage in hydrogen bonding and other non-covalent interactions within protein active sites, while the boronic acid itself can form reversible covalent bonds with catalytic serine, threonine, or cysteine residues in enzymes.[2]

The logical flow of its use in a drug discovery context is illustrated below.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a generalized procedure for coupling 1,3-Dimethylpyrazole-4-boronic acid with an aryl bromide. It is a self-validating system grounded in well-established chemical principles.

Objective: To synthesize 4-(Aryl)-1,3-dimethyl-1H-pyrazole.

Materials:

-

1,3-Dimethylpyrazole-4-boronic acid (1.0 eq)

-

Aryl Bromide (1.1 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Step-by-Step Methodology:

-

Inert Atmosphere Preparation:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the Aryl Bromide (1.1 eq), 1,3-Dimethylpyrazole-4-boronic acid (1.0 eq), and Potassium Carbonate (3.0 eq).

-

Causality: An inert atmosphere (Nitrogen or Argon) is crucial to prevent the oxidation of the Pd(0) species, which is the active catalyst, and to avoid side reactions. Flame-drying removes adsorbed water which can interfere with the reaction.

-

-

Catalyst Addition:

-

Add the Pd(dppf)Cl₂ catalyst (0.05 eq) to the flask.

-

Evacuate and backfill the flask with the inert gas three times.

-

Causality: The phosphine ligands (dppf) stabilize the palladium center and facilitate the catalytic cycle. A sub-stoichiometric amount is used as it is regenerated during the reaction.

-

-

Solvent Degassing and Addition:

-

Add the degassed solvent mixture (1,4-Dioxane/Water). The solution should be sparged with an inert gas for 15-20 minutes prior to addition.

-

Causality: Degassing removes dissolved oxygen, which can deactivate the catalyst. The aqueous component is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the crucial transmetalation step.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: Elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Stability, Storage, and Handling

Proper storage is essential to maintain the integrity of the boronic acid.

-

Storage: The compound should be stored in a dry, sealed container.[4]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Boronic acids can be irritants, and appropriate precautions should be taken.

Conclusion

1,3-Dimethylpyrazole-4-boronic acid is a high-value, versatile chemical intermediate that serves as a critical building block in modern synthetic and medicinal chemistry. Its robust utility in palladium-catalyzed cross-coupling reactions provides a reliable and efficient method for incorporating the medicinally relevant dimethylpyrazole scaffold into complex target molecules. A thorough understanding of its properties, synthesis, and applications, as detailed in this guide, empowers researchers to fully leverage its potential in the pursuit of novel therapeutics and advanced materials.

References

-

1,3-Dimethyl-1H-pyrazole-4-boronic acid,pinacol ester. Boron Molecular. [Link]

-

1,3-Dimethyl-1H-pyrazole-4-boronic acid,pinacol ester CAS 1046832-21-6. Warshel Chemical Ltd. [Link]

-

1,3-Dimethylpyrazole-4-boronic Acid: Your Reliable Chemical Intermediate Supplier in China. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Chemical Synthesis Advantage: Why Choose a 1,3-Dimethylpyrazole-4-boronic Acid Manufacturer in China. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Synthesis method of pyrazole-4-boronic acid pinacol ester.

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

-

Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central (PMC). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CAS 1146616-03-6 | 1,3-Dimethylpyrazole-4-boronic acid - Synblock [synblock.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. labshake.com [labshake.com]

- 7. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 1,3-Dimethylpyrazole-4-boronic acid

Introduction to 1,3-Dimethylpyrazole-4-boronic acid

1,3-Dimethylpyrazole-4-boronic acid is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and a boronic acid moiety. The pyrazole scaffold is a common motif in pharmaceuticals due to its diverse biological activities. The boronic acid group is a versatile functional group, most notably utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern organic synthesis. The precise characterization of this molecule is paramount for its effective use in synthetic applications and for ensuring the purity and identity of resulting products.

Below is the chemical structure of 1,3-Dimethylpyrazole-4-boronic acid:

Caption: Molecular Structure of 1,3-Dimethylpyrazole-4-boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For 1,3-Dimethylpyrazole-4-boronic acid, ¹H, ¹³C, and ¹¹B NMR would provide critical information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton and the two methyl groups. The protons of the boronic acid's hydroxyl groups are often broad and may exchange with residual water in the solvent, making them difficult to observe.

Expected Chemical Shifts (in DMSO-d₆):

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| C5-H | ~7.5 - 8.0 | Singlet | 1H |

| N1-CH₃ | ~3.7 - 3.9 | Singlet | 3H |

| C3-CH₃ | ~2.2 - 2.4 | Singlet | 3H |

| B(OH )₂ | Variable (broad) | Singlet | 2H |

Rationale for Predictions:

-

The chemical shifts are predicted based on data for analogous pyrazole derivatives and the known electronic effects of the substituents. For instance, the ¹H NMR spectrum of the pinacol ester of 1,3-dimethyl-1H-pyrazole-4-boronic acid shows characteristic signals that can be extrapolated to the free boronic acid.[1]

-

The C5-H proton is expected to be the most downfield of the non-labile protons due to its position on the electron-deficient aromatic pyrazole ring.

-

The N-methyl group (N1-CH₃) will be deshielded compared to the C-methyl group (C3-CH₃) due to the direct attachment to the electronegative nitrogen atom.

-

The boronic acid protons are often broad and their chemical shift is highly dependent on concentration, temperature, and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Expected Chemical Shifts (in DMSO-d₆):

| Carbon | Expected Chemical Shift (ppm) |

| C 3 | ~148 - 152 |

| C 5 | ~138 - 142 |

| C 4 | ~105 - 110 (broad) |

| N1-C H₃ | ~35 - 38 |

| C3-C H₃ | ~12 - 15 |

Justification of Assignments:

-

The chemical shifts are estimated from data for substituted pyrazoles.[2]

-

The C4 carbon, being directly attached to the boron atom, is expected to exhibit a broader signal due to quadrupolar relaxation of the boron nucleus. Its chemical shift will be significantly upfield compared to the other ring carbons.

-

The quaternary carbons C3 and C5 will be downfield, with C3 being the most deshielded due to the attachment of a methyl group and its position adjacent to two nitrogen atoms.

¹¹B NMR Spectroscopy

¹¹B NMR is a crucial tool for characterizing boron-containing compounds. The chemical shift provides information about the coordination state of the boron atom.

For 1,3-Dimethylpyrazole-4-boronic acid, a single, broad resonance is expected in the range of +28 to +33 ppm (relative to BF₃·OEt₂).[3] This chemical shift is characteristic of a trigonal planar (sp² hybridized) boron atom in a boronic acid. The broadness of the signal is due to the quadrupolar nature of the boron nucleus.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1,3-Dimethylpyrazole-4-boronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). The choice of solvent is critical as protic solvents can lead to the exchange of the B(OH)₂ protons.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

¹¹B NMR Acquisition:

-

Acquire a proton-decoupled ¹¹B spectrum.

-

Fewer scans are typically needed compared to ¹³C NMR.

-

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3600 - 3200 | O-H stretch (B-OH) | Strong, Broad |

| ~3100 - 3000 | C-H stretch (aromatic & methyl) | Medium |

| ~1600 - 1450 | C=C and C=N stretch (pyrazole ring) | Medium to Strong |

| ~1400 - 1300 | B-O stretch | Strong |

| ~1200 - 1150 | B-OH in-plane bend | Medium |

| ~800 - 700 | C-H out-of-plane bend | Strong |

Interpretation of IR Data:

-

The most prominent feature will be a broad and strong absorption in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching of the boronic acid group, which is often involved in hydrogen bonding.[4][5]

-

A strong band around 1350 cm⁻¹ is indicative of the B-O stretching vibration.[6]

-

The presence of the pyrazole ring will be confirmed by characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The analysis of boronic acids by MS can be challenging due to their tendency to undergo dehydration to form cyclic trimers called boroxines.[7]

Expected Mass Spectrometric Data:

-

Molecular Weight: 139.95 g/mol

-

Expected Molecular Ion Peak (M⁺): m/z = 140 (for the most abundant isotopes, ¹¹B, ¹²C, ¹⁴N, ¹⁶O, ¹H)

-

Electrospray Ionization (ESI):

-

In positive ion mode, the protonated molecule [M+H]⁺ at m/z = 141 is expected.

-

In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z = 139 may be observed.[8]

-

-

Fragmentation: Common fragmentation pathways may involve the loss of water (-18 amu) or the entire boronic acid group.

-

Boroxine Formation: The presence of a peak corresponding to the trimeric boroxine anhydride [(M-H₂O)₃+H]⁺ may be observed, especially under thermal ionization conditions.

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium acetate to promote ionization.[8]

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Data Acquisition: Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system. Acquire spectra in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

Caption: Potential species observed in the mass spectrum.

Conclusion

The spectroscopic characterization of 1,3-Dimethylpyrazole-4-boronic acid relies on a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive analysis of the expected spectral data based on established principles and data from analogous compounds. The provided experimental protocols offer a starting point for researchers to obtain high-quality data for this important synthetic building block. Careful interpretation of the combined spectroscopic data is essential for unambiguous structure elucidation and purity assessment.

References

- 1. 1,3-Dimethyl-1H-pyrazole-4-boronic acid,pinacol ester(1046832-21-6) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1,3-Dimethylpyrazole-4-boronic Acid and Its Pinacol Ester

Foreword: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1,3-Dimethylpyrazole-4-boronic acid sits at a valuable intersection, merging the proven utility of the pyrazole scaffold with the versatile reactivity of the boronic acid functional group. The pyrazole ring is a privileged heterocycle, forming the core of numerous biologically active compounds, while the boronic acid is the cornerstone of palladium-catalyzed cross-coupling chemistry.

This guide provides an in-depth examination of the physical and chemical properties of 1,3-Dimethylpyrazole-4-boronic acid and its more commonly utilized synthetic precursor, the pinacol ester. As practicing researchers and drug development professionals, understanding the nuances of this reagent—from its synthesis and handling to its application and analysis—is critical for leveraging its full potential. We will move beyond mere data recitation to explain the causality behind experimental choices, ensuring that the protocols described herein are not just instructions, but self-validating systems for reproducible success.

Section 1: Molecular and Physicochemical Properties

1,3-Dimethylpyrazole-4-boronic acid is typically handled and sold as its more stable pinacol ester derivative (1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole). The esterification protects the boronic acid from dehydration, which can lead to the formation of unreactive trimeric boroxines, and improves its stability for storage and handling.[1] For most synthetic applications, particularly Suzuki-Miyaura couplings, the pinacol ester is used directly, as the active boronic acid is generated in situ under the basic reaction conditions.

Below is the structural representation of both the boronic acid and its pinacol ester.

Caption: Chemical structures of the boronic acid and its pinacol ester.

The key physicochemical properties are summarized in the table below. Note the distinction between the free acid and its pinacol ester.

| Property | 1,3-Dimethylpyrazole-4-boronic Acid | 1,3-Dimethylpyrazole-4-boronic acid, pinacol ester |

| CAS Number | 1146616-03-6[2] | 1046832-21-6 |

| Molecular Formula | C₅H₉BN₂O₂[2] | C₁₁H₁₉BN₂O₂ |

| Molecular Weight | 139.95 g/mol [2] | 222.09 g/mol |

| Appearance | Solid (data specific to form is limited)[3] | White to off-white solid |

| Melting Point | Data not readily available | 70-77 °C[4] |

| Boiling Point | Data not readily available | 322.3 ± 30.0 °C (Predicted)[4] |

| Solubility | Data not readily available | Soluble in organic solvents like dioxane, THF, DMF |

| pKa | Data not readily available | 2.56 ± 0.10 (Predicted)[4] |

Section 2: Synthesis and Purification

The synthesis of pyrazole boronic esters can be achieved through several established organometallic routes. A common and reliable method involves the palladium-catalyzed Miyaura borylation of a corresponding halopyrazole.[5] This approach offers high functional group tolerance and generally good yields.

An alternative, powerful strategy involves direct C-H borylation, though this often requires specific directing groups or catalysts and can present challenges with regioselectivity. Another route proceeds via lithiation of a halopyrazole followed by quenching with a borate ester.[6][7]

Caption: General workflow for the synthesis of the target pinacol ester.

Experimental Protocol: Synthesis via Miyaura Borylation

Causality: This protocol uses the Miyaura borylation reaction, which is a robust and widely used method for converting aryl halides to aryl boronate esters. The Pd(dppf)Cl₂ catalyst is chosen for its high efficiency in these transformations. Potassium acetate acts as the base, which is crucial for the catalytic cycle. Dioxane is a common high-boiling aprotic solvent suitable for this reaction.

-

Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromo-1,3-dimethyl-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (3.0 eq).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and salts.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

Causality: Boronic esters can be sensitive to hydrolysis on acidic silica gel. Therefore, purification is often best achieved by recrystallization or by column chromatography using neutral alumina or deactivated silica gel to preserve the product's integrity.[8]

-

Column Chromatography:

-

Prepare a column with neutral alumina or silica gel treated with triethylamine.

-

Load the crude product onto the column.

-

Elute with a solvent system of increasing polarity, typically starting with hexane and gradually adding ethyl acetate.

-

Combine the fractions containing the pure product and concentrate under reduced pressure.

-

-

Recrystallization:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., hexane, ethyl acetate/hexane).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Section 3: Chemical Reactivity and Applications

The primary utility of 1,3-Dimethylpyrazole-4-boronic acid and its ester lies in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[9]

The generally accepted catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

-

Transmetalation: The organic moiety is transferred from the boron atom to the palladium center. This step requires activation of the boronate species by a base to form a more nucleophilic "ate" complex.

-

Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Causality: This protocol outlines a general procedure for coupling the pyrazole boronic ester with an aryl bromide. The choice of catalyst (e.g., Pd(PPh₃)₄ or a Pd₂/ligand system) and base (e.g., K₃PO₄, Cs₂CO₃) can be critical and may require optimization depending on the specific substrates.[10] A mixed solvent system like dioxane/water is often used to facilitate the dissolution of both the organic substrates and the inorganic base.[11]

-

Vessel Preparation: To a microwave vial or Schlenk flask, add the aryl halide (1.0 eq), 1,3-dimethylpyrazole-4-boronic acid pinacol ester (1.2-1.5 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq).

-

Degassing: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction: Heat the mixture with stirring to 80-120 °C for 2-16 hours. The reaction can often be accelerated using microwave irradiation.

-

Monitoring: Follow the consumption of the starting material by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Section 4: Analytical Characterization

Accurate analysis of boronic esters presents a unique challenge due to their susceptibility to hydrolysis, especially during reversed-phase HPLC (RP-HPLC) analysis.[1] The acidic silanol groups on standard silica-based columns can catalyze the hydrolysis of the ester back to the more polar, poorly retained boronic acid, leading to inaccurate purity assessments and peak tailing.[12]

Recommended Protocol: HPLC Analysis

Causality: To mitigate on-column hydrolysis, a specialized HPLC column with low silanol activity is the most critical parameter.[1] Using an aprotic solvent like acetonitrile as the sample diluent prevents hydrolysis prior to injection.[12] This method provides a robust system for obtaining accurate purity data.

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A column with low silanol activity, such as a Waters XTerra™ MS C18 or equivalent (e.g., 4.6 x 50 mm, 2.5 µm).[12][13]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient, for example, 5% to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 or 254 nm.

-

Sample Preparation: Dissolve the sample in 100% acetonitrile. Avoid aqueous diluents to prevent pre-injection hydrolysis.

NMR Characterization

¹H NMR spectroscopy is a primary tool for structural confirmation. For the pinacol ester, the following characteristic signals are expected:

-

Pyrazole Ring Proton: A singlet for the C5-H proton.

-

N-Methyl Group: A singlet around 3.8-4.0 ppm.

-

C-Methyl Group: A singlet around 2.3-2.5 ppm.

-

Pinacol Methyls: A sharp singlet at ~1.3 ppm, integrating to 12 protons.[5][6]

Section 5: Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of 1,3-dimethylpyrazole-4-boronic acid and its ester.

-

Safety: The pinacol ester is harmful if swallowed and may cause skin, eye, and respiratory irritation.[14] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents.[2] Storing under an inert atmosphere (argon or nitrogen) is recommended for long-term stability.

-

Stability: As discussed, boronic acids can dehydrate to form boroxines, and the pinacol ester is susceptible to hydrolysis. Minimizing exposure to air and moisture is the key to preserving its reactivity.

Section 6: Conclusion

1,3-Dimethylpyrazole-4-boronic acid, primarily in its pinacol ester form, is a high-value reagent for researchers in organic synthesis and drug discovery. Its true potential is realized when its properties are fully understood—from its inherent stability challenges, which dictate storage and analytical approaches, to its powerful reactivity in Suzuki-Miyaura cross-coupling. By employing the robust synthesis, purification, and analytical protocols detailed in this guide, scientists can confidently and reproducibly incorporate this versatile pyrazole building block into novel molecular entities, accelerating the pace of innovation.

References

-

Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

- Google Patents. Synthesis method of pyrazole-4-boronic acid pinacol ester. CN110698506A.

- Google Patents. Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester. CN105669733A.

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Available at: [Link]

-

ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for.... Available at: [Link]

-

Boron Molecular. 1,3-Dimethyl-1H-pyrazole-4-boronic acid,pinacol ester. Available at: [Link]

- Google Patents. Preparation method of 4-pyrazole boronic acid pinacol ester. CN114380853A.

-

Singh, U. P., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6814. Available at: [Link]

-

Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

-

The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]

-

ChemWhat. 1,3-Dimethyl-1H-pyrazole-4-boronic acid,pinacol ester CAS 1046832-21-6. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 1,3-Dimethylpyrazole-4-boronic Acid: Your Reliable Chemical Intermediate Supplier in China. Available at: [Link]

-

ResearchGate. Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Available at: [Link]

-

ResearchGate. How to purify boronic acids/boronate esters?. (2016). Available at: [Link]

-

SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. Available at: [Link]

-

ResearchGate. Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. (2025). Available at: [Link]

-

ResearchGate. (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020). Available at: [Link]

-

ResearchGate. Characterization data for new pyrazole derivatives. Available at: [Link]

-

PubChem. CID 157050772 | C10H16N4. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. CAS 1146616-03-6 | 1,3-Dimethylpyrazole-4-boronic acid - Synblock [synblock.com]

- 3. BLDpharm - Bulk Product Details [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 6. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 1046832-21-6 Cas No. | 1,3-Dimethyl-1H-pyrazole-4-boronic acid, pinacol ester | Apollo [store.apolloscientific.co.uk]

Introduction: The Strategic Importance of Pyrazole Boronic Esters in Modern Chemistry

An In-Depth Technical Guide to the Synthesis of 1,3-Dimethylpyrazole-4-boronic acid pinacol ester

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacokinetic properties and ability to engage in critical interactions with biological targets. Among the vast array of pyrazole derivatives, those functionalized with a boronic acid pinacol ester group at the 4-position have emerged as exceptionally versatile and valuable building blocks. These compounds are instrumental in the construction of complex molecular architectures, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1]

1,3-Dimethylpyrazole-4-boronic acid pinacol ester, in particular, offers chemists a stable, easy-to-handle reagent for introducing the 1,3-dimethylpyrazole motif into target molecules.[2] The pinacol ester form enhances stability against degradation pathways like protodeboronation, which can plague free boronic acids, ensuring reproducibility and reliability in synthetic applications.[3] This guide provides a detailed exploration of the primary synthetic routes to this key intermediate, offering field-proven insights into experimental design, execution, and mechanistic underpinnings for researchers in drug discovery and materials science.

Part 1: A Comparative Analysis of Synthetic Strategies

Several distinct strategies have been developed for the synthesis of pyrazole boronic esters. The optimal choice depends on factors such as starting material availability, scale, and tolerance of functional groups.

-

Halogen-Lithium Exchange followed by Borylation: This classical organometallic approach involves the deprotonation of a halogenated pyrazole, typically 4-bromo-1,3-dimethylpyrazole, at cryogenic temperatures using a strong base like n-butyllithium. The resulting lithiated intermediate is then quenched with a boron electrophile (e.g., triisopropyl borate), followed by acidic workup and esterification with pinacol. While effective, this method often suffers from low yields and requires strictly anhydrous conditions and low temperatures.[4][5]

-

Iridium-Catalyzed C–H Borylation: Representing the state-of-the-art in atom economy, this method allows for the direct conversion of a C–H bond to a C–B bond, obviating the need for a pre-functionalized halogenated starting material.[6][7] The regioselectivity of the iridium-catalyzed borylation of 1,3-dimethylpyrazole is sterically driven, favoring the less hindered C4 position.[8] This approach is highly efficient but relies on expensive iridium catalysts and specialized ligands.[9] The catalytic cycle typically involves an Ir(III) active species that undergoes oxidative addition into the C-H bond.[10]

-

Palladium-Catalyzed Miyaura Borylation: This is arguably the most robust, scalable, and widely adopted method for synthesizing aryl and heteroaryl boronic esters. The reaction employs a palladium catalyst to couple a halo-pyrazole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[11][12] This method demonstrates broad functional group tolerance and generally proceeds in high yields, making it the focus of our detailed protocol.

Logical Workflow for Synthesis

The following diagram outlines the general workflow for the synthesis of the target compound via the robust Palladium-catalyzed Miyaura Borylation route.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. 1,3-Dimethylpyrazole-4-boronic acid pinacol ester 97 1046832-21-6 [sigmaaldrich.com]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. a2bchem.com [a2bchem.com]

- 5. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. C–H borylation: a tool for molecular diversification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

The Strategic Utility of 1,3-Dimethyl-1H-pyrazole-4-boronic Acid Pinacol Ester (CAS 1046832-21-6) in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Architectures

In the landscape of modern organic synthesis, particularly within the realm of pharmaceutical and materials science, the strategic incorporation of heterocyclic moieties is paramount. The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure found in a multitude of biologically active compounds.[1] The ability to efficiently and selectively introduce this core into complex molecules is a key challenge for synthetic chemists. 1,3-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester (CAS 1046832-21-6) has emerged as a powerful and versatile building block to address this challenge, primarily through its application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this valuable reagent, with a focus on its practical utility for researchers and drug development professionals.

Physicochemical Properties and Structural Elucidation

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application. The key characteristics of 1,3-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester are summarized in the table below.

| Property | Value |

| CAS Number | 1046832-21-6 |

| Molecular Formula | C₁₁H₁₉BN₂O₂ |

| Molecular Weight | 222.09 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 73.0 to 77.0 °C |

| Boiling Point (Predicted) | 322.3 ± 30.0 °C |

| Density (Predicted) | 1.04 ± 0.1 g/cm³ |

The pinacol ester functionality provides enhanced stability and ease of handling compared to the corresponding boronic acid, making it ideal for a wide range of synthetic applications.[2]

Spectroscopic Characterization:

The structural integrity of 1,3-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester can be unequivocally confirmed through standard spectroscopic techniques.

-

¹H NMR (400MHz, CDCl₃): δ = 7.54 (s, 1H), 3.81 (s, 3H), 2.38 (s, 3H), 1.29 (s, 12H).

Synthesis of 1,3-Dimethyl-1H-pyrazole-4-boronic Acid Pinacol Ester

The efficient synthesis of this key intermediate is crucial for its widespread application. A common and effective method involves a one-pot borylation of a pre-functionalized pyrazole derivative.

Experimental Protocol:

A synthesis method for 1,3-dimethyl-1H-pyrazole-4-boronic acid pinacol ester has been described starting from 1,3-dimethyl-4-bromopyrazole.[1] The procedure involves the reaction of the bromopyrazole with triisopropyl borate in the presence of hexyllithium at low temperatures (-65°C to -80°C). Following the borylation, the intermediate is treated with pinacol to afford the desired pinacol ester. The reaction is then worked up with an aqueous quench, followed by extraction and purification.

Workflow for the Synthesis:

Caption: Synthetic workflow for 1,3-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis

The primary utility of 1,3-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and substituted heterocycles.[2]

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide.

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium center, a step that is often facilitated by a base. The base activates the boronic ester, making it more nucleophilic.

-

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling and often requires optimization for specific substrates. For base-sensitive substrates, milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are recommended.[3]

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole moiety is a well-established pharmacophore, and the ability to readily synthesize substituted pyrazoles via Suzuki-Miyaura coupling makes 1,3-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester a valuable tool in drug discovery.

Synthesis of Kinase Inhibitors:

A significant application of pyrazole boronic acid esters is in the synthesis of kinase inhibitors. For instance, 1H-Pyrazole-4-boronic acid pinacol ester is a known intermediate in the synthesis of Mps1 kinase inhibitors.[4] While a direct synthesis of a marketed drug using the title compound is not prominently documented in publicly available literature, its utility in constructing complex heterocyclic systems is evident from patent literature. For example, the synthesis of substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids, which are of interest in medicinal chemistry, can utilize this reagent.

The synthesis of Baricitinib, an oral JAK kinase 1 and JAK kinase 2 inhibitor, utilizes a similar building block, 4-pyrazoleboronic acid pinacol ester, highlighting the importance of this class of reagents in the pharmaceutical industry.[5]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 1,3-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester. It is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Therefore, it is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion